3-Ethyl-6-methylpyridazine-4-carboxylic acid
CAS No.: 1461708-91-7
Cat. No.: VC2583991
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461708-91-7 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 3-ethyl-6-methylpyridazine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-5(2)9-10-7/h4H,3H2,1-2H3,(H,11,12) |
| Standard InChI Key | XBZLFTAWIFTHNC-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=C(N=N1)C)C(=O)O |
| Canonical SMILES | CCC1=C(C=C(N=N1)C)C(=O)O |
Introduction
Physical and Chemical Properties
Structural Information
3-Ethyl-6-methylpyridazine-4-carboxylic acid possesses a well-defined molecular structure with specific functional groups that determine its chemical behavior. The basic molecular information is summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1461708-91-7 |
| IUPAC Name | 3-ethyl-6-methylpyridazine-4-carboxylic acid |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Standard InChI | InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-5(2)9-10-7/h4H,3H2,1-2H3,(H,11,12) |
| Standard InChIKey | XBZLFTAWIFTHNC-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=C(N=N1)C)C(=O)O |
| Canonical SMILES | CCC1=C(C=C(N=N1)C)C(=O)O |
| PubChem Compound | 75431675 |
The compound features a pyridazine ring with two nitrogen atoms in positions 1 and 2, creating a heterocyclic aromatic structure. The ethyl group at position 3 and the methyl group at position 6 influence the electron distribution within the ring system, while the carboxylic acid group at position 4 contributes to the compound's acidity and potential for forming salts and derivatives.
Physicochemical Properties
The physical and chemical properties of 3-Ethyl-6-methylpyridazine-4-carboxylic acid are critical for understanding its behavior in various chemical environments. Although specific experimental data on this compound is limited in the available literature, some properties can be inferred based on its structural features:
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Solubility: As a carboxylic acid derivative, the compound likely exhibits moderate solubility in polar organic solvents such as alcohols, acetone, and ethyl acetate. Its solubility in water may be limited at neutral pH but would increase significantly in basic conditions due to deprotonation of the carboxylic acid group.
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Acidity: The carboxylic acid functional group makes this compound weakly acidic, capable of donating a proton in aqueous solutions and forming salts with bases.
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Stability: The aromatic pyridazine ring provides notable stability to the compound, making it resistant to oxidation under normal conditions.
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Absorption Characteristics: The compound likely exhibits characteristic UV absorption patterns due to its aromatic nature and conjugated system, which would be valuable for its detection and quantification using spectroscopic methods.
Synthesis Methods
Purification and Characterization
After synthesis, the compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques include:
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Column chromatography
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Recrystallization from appropriate solvents
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Preparative high-performance liquid chromatography (HPLC)
The purified compound is then characterized using various analytical techniques to confirm its structure and assess its purity. These characterization methods may include nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, infrared spectroscopy, and elemental analysis.
Analytical Techniques
Spectroscopic Characterization
Nuclear magnetic resonance spectroscopy (NMR) represents one of the most valuable techniques for characterizing 3-Ethyl-6-methylpyridazine-4-carboxylic acid. Both ¹H-NMR and ¹³C-NMR provide crucial information about the compound's structure:
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¹H-NMR would reveal characteristic signals for:
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The aromatic proton at position 5
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The methyl group at position 6
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The ethyl group at position 3
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The carboxylic acid proton
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¹³C-NMR would provide information about:
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The carbon atoms in the pyridazine ring
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The carbonyl carbon of the carboxylic acid group
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The carbons of the methyl and ethyl substituents
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Mass spectrometry is another essential analytical technique for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the molecular weight of 166.18 g/mol, and the fragmentation pattern would provide additional structural confirmation.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for analyzing the purity of 3-Ethyl-6-methylpyridazine-4-carboxylic acid. These techniques allow for:
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Assessment of compound purity
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Monitoring of reaction progress during synthesis
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Identification of the compound in mixtures
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Quantitative analysis when combined with appropriate detection methods
Gas chromatography coupled with mass spectrometry (GC-MS) may also be used for analysis, particularly if the compound is derivatized to increase its volatility.
Applications and Research Findings
Chemical Research Applications
In the field of organic chemistry, 3-Ethyl-6-methylpyridazine-4-carboxylic acid serves as a valuable building block for synthesizing more complex heterocyclic systems. The compound's reactivity, particularly through its carboxylic acid group, allows for various transformations:
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Formation of amides through reaction with amines
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Esterification reactions
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Reduction to corresponding alcohols
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Decarboxylation reactions
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Metal complexation
These transformations expand the chemical space accessible from this compound, potentially leading to new molecules with diverse applications.
Materials Science Applications
Heterocyclic compounds like 3-Ethyl-6-methylpyridazine-4-carboxylic acid have potential applications in materials science. Similar pyridazine derivatives have been explored for:
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Coordination chemistry and metal complex formation
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Development of organic semiconductors
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Creation of materials with non-linear optical properties
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Design of molecular sensors and probes
The nitrogen atoms in the pyridazine ring can coordinate with metal ions, potentially leading to interesting coordination complexes with unique properties.
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